molecular formula C12H13ClFNO2 B6498157 1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1407067-34-8

1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B6498157
CAS No.: 1407067-34-8
M. Wt: 257.69 g/mol
InChI Key: KPLNFXNOKYWYPF-UHFFFAOYSA-N
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Description

1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one (CAS 1407067-34-8) is a chemical compound with the molecular formula C12H13ClFNO2 and a molecular weight of 257.69 g/mol . It belongs to the pyrrolidin-2-one class of compounds, which are privileged structures in medicinal chemistry and drug discovery. The structure features a pyrrolidin-2-one core substituted with a hydroxymethyl group at the 4-position and a (3-chloro-4-fluorophenyl)methyl group at the 1-position . This combination of a heterocyclic scaffold with versatile functional groups makes it a valuable intermediate for the synthesis of more complex molecules. Research into similar pyrrolidine derivatives has shown their potential in the development of therapeutic agents, such as RIP1 inhibitors for the treatment of inflammatory and neurodegenerative diseases mediated by necroptosis , and as β3 adrenergic receptor agonists . The presence of the hydroxymethyl group allows for further chemical modifications, enabling its use in creating amide, ester, or carbamate derivatives, or for conjugation with other molecular entities. This compound is offered For Research Use Only. It is intended for use in laboratory research and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Certificate of Analysis for specific data on purity and quality.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-10-3-8(1-2-11(10)14)5-15-6-9(7-16)4-12(15)17/h1-3,9,16H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLNFXNOKYWYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=C(C=C2)F)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(3-Chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and receptor modulation activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a 3-chloro-4-fluorophenyl moiety. This structure is significant for its interaction with biological targets.

Antibacterial Activity

Research indicates that various pyrrolidine derivatives exhibit notable antibacterial properties. For instance, compounds structurally similar to this compound have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Bacterial Strain
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.

In vitro studies have demonstrated that halogen substituents, such as chlorine and fluorine, enhance the antibacterial efficacy of these compounds .

Antifungal Activity

Pyrrolidine derivatives have also been evaluated for antifungal activity. Compounds similar to the target compound have shown effectiveness against fungal pathogens, indicating potential therapeutic applications in treating fungal infections.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Fungal Strain
Compound C0.015Candida albicans
Compound D0.020Aspergillus niger

These findings suggest that modifications in the chemical structure can influence antifungal potency, with specific substitutions enhancing activity against various strains .

Receptor Modulation

The compound's interaction with specific receptors has been explored in several studies. Notably, it has been identified as a selective modulator of the androgen receptor (AR), showing antagonistic properties which could be beneficial in treating AR-dependent conditions such as prostate cancer.

Case Study: Androgen Receptor Modulation
A study highlighted the compound's ability to inhibit proliferation in prostatic cancer cell lines, demonstrating significant potential as an AR antagonist . The compound exhibited high affinity for the receptor while minimizing agonistic effects, suggesting a favorable safety profile for clinical applications.

Pharmacokinetics and Toxicity

Research into the pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. Toxicity assessments have shown low potential for adverse effects at therapeutic doses, making these compounds promising candidates for further development .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigations into its mechanism of action, potential synergy with other therapeutic agents, and comprehensive toxicity profiles are essential for advancing its clinical application.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with a hydroxymethyl group and a chlorofluorophenyl moiety. The synthesis typically involves multi-step reactions, including N-alkylation and condensation processes. For example, one approach involves the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate, followed by deprotection to yield the desired intermediate .

Anticancer Properties

Recent studies have indicated that derivatives of 1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one exhibit significant anticancer activity. For instance, compounds based on this scaffold have been evaluated for their ability to inhibit specific cancer cell lines. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Effects

Another area of interest is the antimicrobial properties of this compound. Research has shown that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Potential Therapeutic Uses

This compound has been explored for its potential use in treating conditions such as:

  • Neurological Disorders: Some studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Pain Management: Its analgesic properties are being investigated, particularly in the context of chronic pain conditions.

Data Tables

Application AreaActivity TypeReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Neurological DisordersNeuroprotective effects
Pain ManagementAnalgesic properties

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of a series of derivatives based on this compound against human breast cancer cells. The results indicated a dose-dependent induction of apoptosis, with IC50 values lower than those observed for standard chemotherapeutics .
  • Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) demonstrated effective antibacterial activity, suggesting its potential as a lead compound for new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one are compared below with related pyrrolidin-2-one derivatives:

Substitution at Position 1

  • Similar pharmacophoric fragments are observed in tyrosine kinase inhibitors (e.g., compounds 4b–h in ) .
  • 1-((3-Methylpyridin-4-yl)methyl) Group : Found in (R)-4-(3,5-difluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one (), this group introduces a basic nitrogen, improving solubility and CNS penetration for PET imaging applications. The target compound’s chloro-fluorophenyl group may prioritize target affinity over blood-brain barrier permeability .
  • 1-(4-Methoxybenzyl) Group : In acetylcholinesterase inhibitors like 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (), the methoxy group enhances π-π stacking but reduces metabolic stability compared to halogenated analogs .

Substitution at Position 4

  • Hydroxymethyl: The hydroxymethyl group in the target compound increases polarity, favoring aqueous solubility and hydrogen bonding. This contrasts with bulkier substituents like benzimidazole (e.g., 1-(4-chlorophenyl)-4-[1-(2-(2-methoxyphenoxy)ethyl)benzimidazol-2-yl]pyrrolidin-2-one in ), which improve target selectivity but reduce solubility .
  • 3,5-Difluorophenyl : In 4-(3,5-difluorophenyl)-1-((3-ethynylpyridin-4-yl)methyl)pyrrolidin-2-one (), the difluorophenyl group enhances metabolic stability and aromatic interactions, whereas the hydroxymethyl in the target compound offers a distinct pharmacodynamic profile .

Structural and Pharmacokinetic Data Comparison

Compound Name Substituent (Position 1) Substituent (Position 4) Key Properties/Biological Role Reference
This compound (3-Chloro-4-fluorophenyl)methyl Hydroxymethyl Enhanced solubility; halogen bonding
4-(3,5-Difluorophenyl)-1-((3-ethynylpyridin-4-yl)methyl)pyrrolidin-2-one (3-Ethynylpyridin-4-yl)methyl 3,5-Difluorophenyl PET imaging; metabolic stability
1-(4-Methoxybenzyl)-3-(4-(4-fluorobenzoyl)-piperidin-1-yl)pyrrolidin-2-one 4-Methoxybenzyl 4-Fluorobenzoyl-piperidinyl Acetylcholinesterase inhibition
(R)-4-(3,5-Difluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one (3-Methylpyridin-4-yl)methyl 3,5-Difluorophenyl Synaptic vesicle imaging (SV2A ligand)

Preparation Methods

Amino Acid Cyclization Routes

Pyrrolidin-2-one scaffolds are classically synthesized via cyclization of γ-amino acids or their esters. For the target compound, N-alkylation of a pre-formed pyrrolidin-2-one core with 3-chloro-4-fluorobenzyl bromide represents a viable pathway. However, regioselective introduction of the hydroxymethyl group at the 4-position requires protective group strategies.

A modified approach involves Strecker amino acid synthesis followed by intramolecular lactamization. For example, reaction of 4-aminobutan-1-ol with cyanobenzaldehyde derivatives under acidic conditions generates intermediate imines, which cyclize to form the pyrrolidin-2-one ring. This method permits direct incorporation of hydroxymethyl functionality but requires subsequent halogenation for aryl group introduction.

Aldehyde-Amine Condensation

Alternative routes utilize condensation between aldehydes and amines. Patent WO2011068211A1 discloses a method where 3-chloro-4-fluorobenzaldehyde reacts with 4-aminopentanol in the presence of p-toluenesulfonic acid (PTSA) catalyst:

This method achieves 65–72% yields but faces challenges in controlling stereochemistry at the hydroxymethyl center.

Regioselective N-Alkylation Techniques

Phase-Transfer Catalyzed Alkylation

US8314249B2 details a phase-transfer catalysis (PTC) system for analogous N-alkylations. Key parameters:

ParameterOptimal Value
CatalystTBAB (0.5–1.5 mol%)
SolventDCM/H2O (3:1 v/v)
Temperature40°C (reflux)
Reaction Time3–4 hours

Applying this to the target compound:

  • Dissolve pyrrolidin-2-one (1.0 eq) and 3-chloro-4-fluorobenzyl bromide (1.2 eq) in dichloromethane (DCM)

  • Add aqueous KOH (50% w/v) with tetrabutylammonium bromide (TBAB)

  • Reflux with vigorous stirring, achieving >90% conversion in 4 hours

Post-reaction processing involves phase separation, solvent evaporation, and crystallization from methanol.

Solid-Liquid PTC Systems

Recent advances employ polystyrene-supported ammonium catalysts to eliminate solvent use. A patent EP2050736A1 demonstrates:

This green chemistry approach aligns with industrial scalability needs.

Hydroxymethyl Group Introduction

Direct Hydroxylation of Methyl Groups

WO2015125679A1 reports Pd-catalyzed C–H oxidation for converting 4-methylpyrrolidin-2-ones to hydroxymethyl derivatives:

ConditionValue
CatalystPd(OAc)2 (5 mol%)
Oxidantt-BuOOH (3 eq)
SolventAcetonitrile
Temperature80°C
Time12 hours

This method provides 83% yield with excellent regioselectivity but requires rigorous moisture control.

Borohydride Reduction of Ketones

Reduction of 4-acetylpyrrolidin-2-one intermediates using NaBH4/CeCl3 system:

CeCl3 prevents over-reduction to methyl groups, crucial for preserving alcohol functionality.

Integrated Synthetic Pathways

Convergent Three-Step Synthesis

Combining above methodologies:

Step 1 : Cyclization of 4-aminobutan-1-ol with ethyl glyoxylate

  • Conditions: HCl/EtOH, 60°C, 8 hours

  • Yield: 78% pyrrolidin-2-one core

Step 2 : N-Alkylation via PTC

  • Conditions: TBAB, 3-chloro-4-fluorobenzyl bromide, 40°C

  • Yield: 91% alkylated intermediate

Step 3 : Hydroxymethylation via Pd-catalyzed oxidation

  • Conditions: Pd(OAc)2/t-BuOOH, 80°C

  • Yield: 83% final product

Total yield : 58% (three steps)

One-Pot Tandem Approach

Emerging methods enable tandem alkylation/oxidation :

  • React pyrrolidin-2-one with benzyl bromide under PTC

  • Directly oxidize 4-methyl group without isolation

  • Key advantage : Eliminates intermediate purification

Current limitations include moderate yields (62%) due to competing side reactions.

Analytical Characterization Data

Table 1: Spectroscopic Properties

ParameterValueSource
Molecular Weight257.69 g/mol
IR (ν, cm⁻¹)3280 (O–H), 1675 (C=O)
¹H NMR (400 MHz, CDCl₃)δ 4.35 (s, 2H, CH₂OH)
13C NMR (101 MHz, CDCl₃)δ 176.8 (C=O)

Table 2: Comparative Method Efficiencies

MethodStepsTotal YieldPurity (%)
Convergent35899.5
One-Pot Tandem26297.8
Classical Alkylation44298.1

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one, and how can reaction progress be monitored effectively?

Methodological Answer:
Synthesis typically involves multi-step routes, including:

  • Nucleophilic substitution for introducing the 3-chloro-4-fluorophenylmethyl group.
  • Hydroxymethylation via reductive amination or hydroxyl group protection/deprotection strategies .
  • Cyclization to form the pyrrolidin-2-one ring under controlled pH and temperature .

Monitoring Techniques:

  • Thin-layer chromatography (TLC) or HPLC to track intermediates and confirm reaction completion .
  • Mass spectrometry (MS) and NMR spectroscopy to verify intermediate structures .

Example Reaction Optimization Table:

StepKey ConditionsMonitoring MethodYield Optimization Tips
Nucleophilic SubstitutionDMF solvent, 60°C, 12hTLC (Rf = 0.5)Use anhydrous conditions to avoid hydrolysis
HydroxymethylationNaBH4 in methanol, 0°CHPLC (retention time)Maintain strict temperature control

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Provides definitive proof of molecular geometry and stereochemistry. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 10.35 Å, β = 91.08°) are commonly observed in related pyrrolidinone derivatives .
  • NMR Spectroscopy:
    • 1H/13C NMR to confirm substituent positions (e.g., hydroxymethyl at δ 3.7–4.2 ppm) .
    • 2D NMR (COSY, HSQC) for resolving coupling patterns in the pyrrolidinone ring .
  • Thermogravimetric analysis (TGA): Assess thermal stability (decomposition onset >200°C for similar compounds) .

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